molecular formula C11H21NO4 B1313138 Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate CAS No. 192123-40-3

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate

Cat. No. B1313138
M. Wt: 231.29 g/mol
InChI Key: AHBXDGDLFNAYOZ-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry due to their stability and protective properties for reactive groups. The compound you mentioned seems to be a complex organic molecule that contains functional groups such as ester, ether, and amine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as acylation, nucleophilic substitution, and reduction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy is commonly used to study the structure of organic compounds .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For example, the tert-butyl group is known for its unique reactivity pattern, which includes reactions with electrophilic or nucleophilic reagents, oxidations, reductions, and cross-coupling reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, molecular weight, and solubility can be determined experimentally. For instance, a similar compound, tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate, has a melting point of 103-104°C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Cryptophycin Synthesis : An efficient protocol for synthesizing key components of cryptophycins, potent anticancer agents, employs tert-butyl derivatives. This involves the Noyori reduction and Frater alkylation, setting two stereogenic centers crucial for cryptophycin synthesis (Eggen et al., 2000).
  • Enantiopure Non-natural Alpha-amino Acids : A general method for synthesizing enantiopure non-natural alpha-amino acids utilizes tert-butyl derivatives as key intermediates. This process, starting from L-glutamic acid, leads to a variety of delta, epsilon-unsaturated alpha-amino acids, demonstrating the versatility of tert-butyl derivatives in synthetic organic chemistry (Constantinou-Kokotou et al., 2001).
  • Radioligand Synthesis for PET Imaging : In the development of radioligands for positron emission tomography (PET), tert-butyl derivatives have been used to synthesize potential serotonin uptake site markers, illustrating the compound's relevance in neuroimaging and pharmaceutical research (Matarrese et al., 1997).

Analytical and Material Science Applications

  • NMR Spectroscopy and Structural Elucidation : The compound's derivatives have facilitated the assignment of absolute configurations in complex molecules, showcasing its utility in enhancing NMR spectroscopy techniques for structural analysis (Jakubowska et al., 2013).
  • Molecular Crystalline State Analysis : Tert-butyl derivatives have been studied for their effects on intermolecular interaction patterns in the molecular crystalline state, contributing to our understanding of molecular assembly and material properties (Bauer et al., 2021).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. For example, tert-Butyl methyl ether, a related compound, is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

Research in the field of organic chemistry is continuously evolving, with new synthetic methods and applications being developed. For instance, the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks represents a promising direction .

properties

IUPAC Name

tert-butyl 5-[methoxy(methyl)amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)8-6-7-9(13)12(4)15-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXDGDLFNAYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440776
Record name tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate

CAS RN

192123-40-3
Record name tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fuerstner, A Korte - Chemistry–An Asian Journal, 2008 - Wiley Online Library
A concise synthesis of the pyrrolizidine alkaloid epohelmin B (1) and a series of analogues is described. The key steps en route to this lanosterol synthase (oxidosqualene cyclase) …
Number of citations: 37 onlinelibrary.wiley.com

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